molecular formula C19H15FN2O2S B2550948 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one CAS No. 941978-10-5

3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

Cat. No.: B2550948
CAS No.: 941978-10-5
M. Wt: 354.4
InChI Key: JACIFZHDVWRWME-UHFFFAOYSA-N
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Description

3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a synthetic heterocyclic compound of significant interest in early-stage drug discovery and biochemical research. This molecule is designed as a potential scaffold for inhibiting key enzymatic targets, particularly in oncology. Its structure incorporates a pyrazin-2(1H)-one core, a motif found in various biologically active molecules, linked via a thioether bridge to a 4-fluorophenyl ketone fragment. The presence of the fluorine atom is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity to target proteins . The primary research application of this compound is anticipated in the investigation of protein kinase signaling pathways. Kinases are critical regulators of cell growth, differentiation, and survival, and their dysregulation is a hallmark of cancer . The structural features of this reagent—specifically the potential for hydrogen bonding via the pyrazinone core and hydrophobic interactions from the aryl rings—suggest it may act as a novel ATP-competitive inhibitor for specific kinases . Researchers can utilize this compound as a lead structure to explore structure-activity relationships (SAR), optimize potency and selectivity against specific kinase targets such as c-Met , and develop new therapeutic candidates for resistant cancers. Furthermore, the molecule's design, featuring a thioether linkage, makes it a valuable intermediate for further chemical derivatization, enabling the synthesis of more complex analogues for biological screening. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c1-13-2-8-16(9-3-13)22-11-10-21-18(19(22)24)25-12-17(23)14-4-6-15(20)7-5-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACIFZHDVWRWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a complex organic compound with potential therapeutic applications, particularly in oncology and infectious disease management. Its structure includes a pyrazinone core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FN3O2SC_{16}H_{16}FN_3O_2S. The presence of the fluorophenyl group and the thioether linkage enhances its biological activity, making it a candidate for further pharmacological studies.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

  • Anticancer Activity : Preliminary studies suggest that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Antimicrobial Properties : The thioether functionality in the compound may contribute to its antimicrobial activity, with some studies indicating effectiveness against bacterial strains .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at specific phases, leading to apoptosis. For instance, certain derivatives target the VEGFR-2 and AKT pathways, which are crucial for cancer cell survival .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance. Molecular docking studies suggest potential binding interactions with targets such as histone demethylases and kinases .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Screening : A study on fused thiophene derivatives demonstrated IC50 values indicating potent antiproliferative effects against liver carcinoma cells (HepG2), suggesting that similar pyrazinone structures could yield promising results in cancer therapy .
  • In Vivo Studies : Research on other pyrazinone derivatives has shown significant tumor reduction in animal models, reinforcing the potential of this class of compounds in oncology .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamidePyrazole ringAnticancer
4-(Fluorophenyl)thioacetamideThioether linkageAntibacterial
1-(p-Tolyl)-3-(triazolyl)ureaTriazole and urea moietiesAntifungal

These comparisons highlight the diverse biological activities associated with similar structural features.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C19H15FN2O2S
  • Molecular Weight : 354.4 g/mol
  • CAS Number : 941978-10-5

The structural formula indicates the presence of a pyrazinone ring, a thioether linkage, and a fluorophenyl substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell survival, such as the VEGFR-2 and AKT pathways. This inhibition leads to reduced tumor growth and increased apoptosis in liver carcinoma cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial properties against various pathogens, making it a candidate for developing new antibiotics.

Case Study 1: Anticancer Efficacy

A study conducted on liver cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized various assays, including MTT and flow cytometry, to assess cell proliferation and apoptosis rates.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Functional Group Impact on Properties

  • 4-Fluorophenyl: Enhances metabolic stability and electron-deficient character compared to nitro or cyano groups in analogues .
  • Thioether Linkage : Improves membrane permeability but may reduce oxidative stability relative to ethers or amines .

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